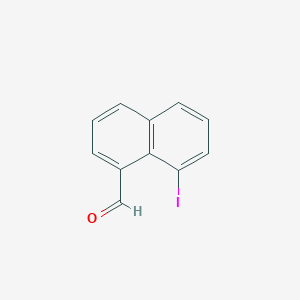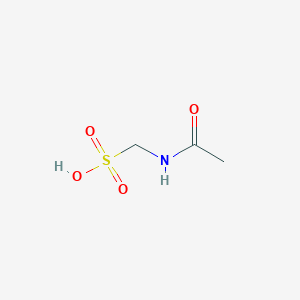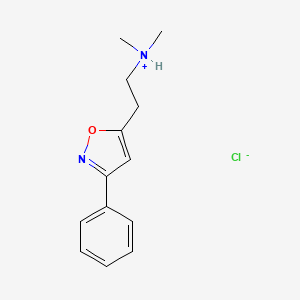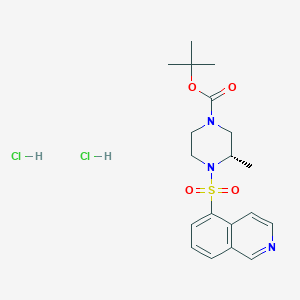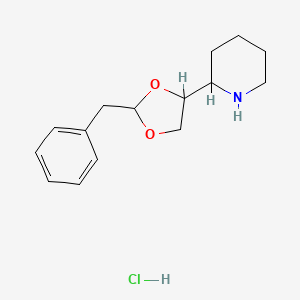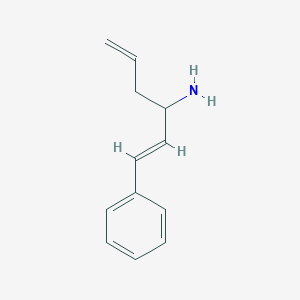![molecular formula C16H17N5 B13773538 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a phenylpiperazine moiety, contributes to its biological activity and makes it a valuable target for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with a phenylpiperazine. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenylpiperazine moiety .
科学的研究の応用
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase (AChE). The compound inhibits the activity of AChE, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the brain. This action can enhance cognitive function and memory, making it a potential therapeutic agent for Alzheimer’s disease . The compound’s structure allows it to bind to the active site of AChE, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine .
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar structure and acetylcholinesterase inhibitory activity.
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine: A related compound with potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures and biological activities.
Uniqueness
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of a pyrrolo[2,3-d]pyrimidine core and a phenylpiperazine moiety. This unique structure contributes to its potent acetylcholinesterase inhibitory activity and potential therapeutic applications in neurological disorders .
特性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H17N5/c1-2-4-13(5-3-1)20-8-10-21(11-9-20)16-14-6-7-17-15(14)18-12-19-16/h1-7,12H,8-11H2,(H,17,18,19) |
InChIキー |
YOMXRYXICGNVKI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


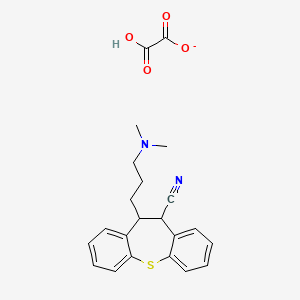
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)
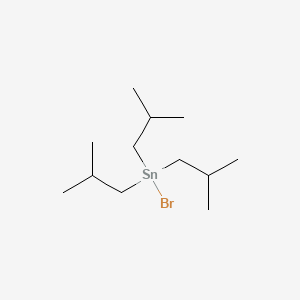
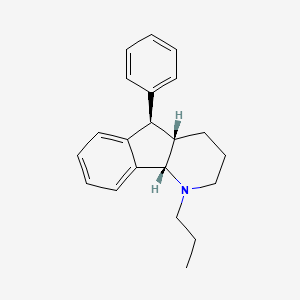
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
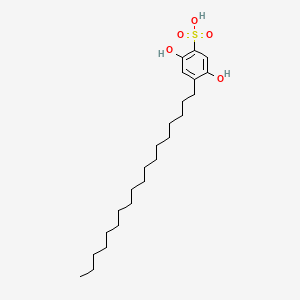
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
